

2-(6-Aminopyridin-2-yl)acetic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **2-(6-Aminopyridin-2-yl)acetic acid**

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

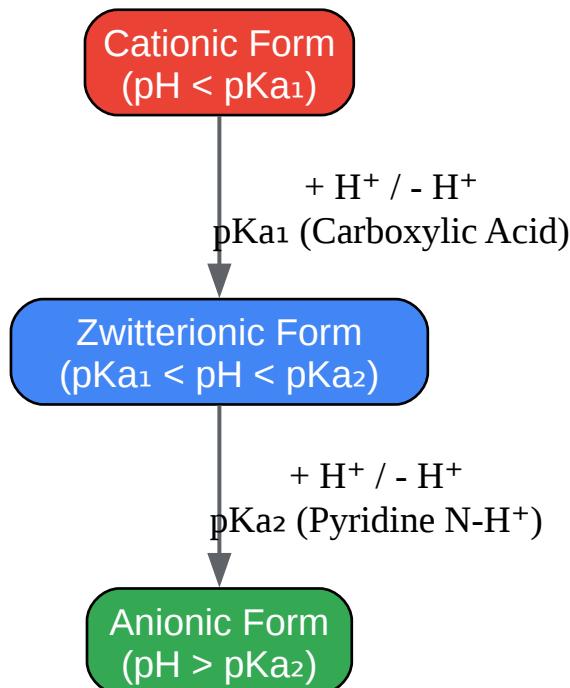
2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs—a pyridine ring, an amino group, and a carboxylic acid. These features impart a unique combination of properties relevant for its use as a building block in drug discovery and as a ligand in coordination chemistry. However, a comprehensive public repository of its experimentally determined physical properties is notably absent. This guide moves beyond a simple data sheet to provide a two-fold focus: first, to establish a theoretically-grounded understanding of its expected physicochemical properties based on structural analysis; and second, to provide robust, field-proven experimental protocols for the precise determination of these properties. This document serves as a foundational manual for any researcher intending to work with and characterize this compound, ensuring data integrity and reproducibility.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structure. The properties of **2-(6-Aminopyridin-2-yl)acetic acid** are intrinsically linked to its amphoteric and aromatic nature.

Property	Value	Source
CAS Number	339195-51-6	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1]
Common Forms	Free base; Hydrochloride salt (CAS: 1965308-87-5)	[3]

The presence of a carboxylic acid, an exocyclic amino group, and a pyridine ring nitrogen makes this molecule amphoteric. In solution, it is expected to exist predominantly as a zwitterion, a structural feature that profoundly influences its melting point, solubility, and acid-base chemistry. The availability of a hydrochloride salt form suggests that this salt may offer enhanced stability or improved handling characteristics compared to the free base.[\[3\]](#)


Predicted Physical Properties: An Expert Analysis

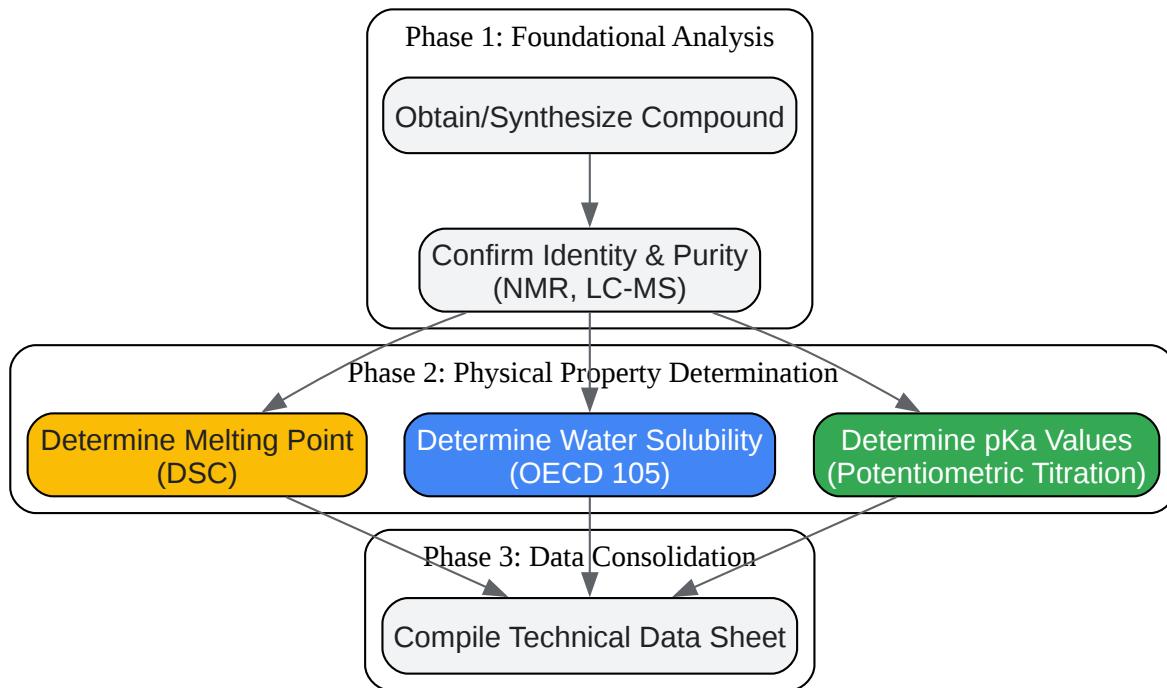
In the absence of extensive empirical data, a reasoned analysis of the molecule's structure allows for the prediction of its core physical properties. These predictions provide a baseline for experimental design and verification.

Property	Predicted Value / Behavior	Scientific Rationale
Appearance	White to off-white or pale yellow crystalline solid.	Consistent with related aminopyridine and amino acid derivatives.
Melting Point	High, with decomposition (>200 °C).	The zwitterionic nature leads to strong intermolecular ionic interactions, requiring significant thermal energy to disrupt the crystal lattice, often leading to decomposition before a true melting point is reached. The related compound 6-Aminopyridine-2-carboxylic acid melts at 310-319 °C.
Solubility	Sparingly soluble in water; soluble in acidic or basic aqueous solutions. Soluble in DMSO. Poorly soluble in nonpolar organic solvents (e.g., hexanes, toluene).	The polar, zwitterionic form favors solubility in polar protic solvents like water. Solubility is pH-dependent, increasing at pH values away from the isoelectric point where the molecule carries a net positive or negative charge. Dimethyl sulfoxide (DMSO) is an effective solvent for many polar, heterocyclic compounds.
pKa Values	Expected $pK_{a1} \approx 2.5-4.0$ (Carboxylic Acid); Expected $pK_{a2} \approx 5.0-6.5$ (Pyridinium ion).	The carboxylic acid pK_a is typical for an acetic acid moiety adjacent to an aromatic ring. The second pK_a is attributed to the protonation of the pyridine ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridines.

Acid-Base Equilibria

Understanding the pK_a values is critical for controlling solubility, designing purification strategies, and predicting physiological behavior. The compound possesses two primary ionizable centers, leading to distinct species depending on the pH of the medium.

[Click to download full resolution via product page](#)


Caption: Acid-base equilibria of 2-(6-Aminopyridin-2-yl)acetic acid.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step methodologies for the empirical determination of the key physical properties. Adherence to these protocols is essential for generating reliable and citable data.

Workflow for Comprehensive Characterization

A logical workflow ensures that foundational properties are determined first, informing subsequent experiments.

[Click to download full resolution via product page](#)

Caption: Logical workflow for compound characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision and ability to detect decomposition.

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition like melting results in a detectable endothermic peak.
- Instrumentation: TA Instruments Q20 or similar, with refrigerated cooling system.
- Methodology:

- Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard ($T_m = 156.6 \text{ } ^\circ\text{C}$).^[4]
- Sample Preparation: Accurately weigh 2-5 mg of the dry, finely powdered compound into a Tzero aluminum hermetic pan.^[5] Crimp the lid to seal the pan. Prepare an identical empty pan as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
- Thermal Program:
 - Equilibrate at 25 $^\circ\text{C}$.
 - Ramp the temperature at a rate of 10 $^\circ\text{C}/\text{min}$ up to a final temperature of 350 $^\circ\text{C}$.^[6] A slower scan rate (e.g., 1-5 $^\circ\text{C}/\text{min}$) can be used for higher resolution if needed.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.^[6] Note any evidence of decomposition, such as a broad peak or a baseline shift after the event.

Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for compounds with solubility greater than 10^{-2} g/L .^{[7][8]}

- Principle: A supersaturated solution of the compound in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered aqueous phase is then determined.
- Reagents & Equipment: Reagent-grade water, constant temperature shaker bath ($20 \pm 0.5 \text{ } ^\circ\text{C}$), analytical balance, pH meter, suitable analytical instrument (e.g., HPLC-UV).
- Methodology:
 - Preliminary Test: To estimate the solubility, add the compound in stepwise increasing amounts to a known volume of water at 20 $^\circ\text{C}$ and shake vigorously after each addition.

This helps determine the approximate amount needed for the definitive test.

- Equilibration: Add an excess amount of the solid compound (as determined in the preliminary test) to several flasks containing known volumes of water.
- Agitation: Place the flasks in a shaker bath set to 20 °C and agitate for at least 24 hours. It is recommended to check the concentration at 24, 48, and 72 hours. Equilibrium is reached when three successive measurements are within $\pm 5\%$ of each other.
- Phase Separation: Allow the flasks to stand at 20 °C to let the solid settle. Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 μm PVDF) that does not adsorb the analyte.
- Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV with a standard calibration curve. The result is reported in g/L or mg/mL.

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the dissociation constants of ionizable compounds.[\[9\]](#)[\[10\]](#)

- Principle: The compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture), and the pH of the solution is monitored as a standardized titrant (acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[\[11\]](#)[\[12\]](#)
- Reagents & Equipment: Calibrated pH meter and electrode, automated titrator or burette, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), nitrogen gas.
- Methodology:
 - Preparation: Prepare a ~1 mM solution of the compound in water containing 0.15 M KCl. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.
 - Titration - Acidic pKa: Adjust the initial pH of the solution to ~1.5-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

- Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
- Titration - Basic pKa: To determine the pKa of the conjugate acid (pyridinium ion), a back-titration can be performed, or the data from the single titration can be analyzed.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the inflection points of the curve (where the first derivative is maximal or the second derivative is zero). The pH at the point where half the volume of titrant required to reach the equivalence point has been added corresponds to the pKa.

Expected Spectroscopic Data (¹H and ¹³C NMR)

While a verified spectrum is not publicly available, the expected NMR signals can be predicted to aid in structural confirmation. The spectrum should be acquired in a solvent like DMSO-d₆ or D₂O.

- ¹H NMR:

- Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton between the two nitrogen-containing substituents will likely be the most upfield, with the other two showing characteristic doublet or triplet splitting patterns based on their coupling to adjacent protons.
- Methylene Protons (-CH₂-) (2H): A singlet is expected around ~3.5-4.0 ppm.
- Amine Protons (-NH₂) (2H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
- Carboxylic Acid Proton (-COOH) (1H): A very broad singlet, often downfield (>10 ppm), which will exchange with D₂O.

- ¹³C NMR:

- Carbonyl Carbon (-C=O): Expect a signal in the ~170-180 ppm region.

- Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and amino groups will be the most deshielded.
- Methylene Carbon (-CH₂-): A signal is expected around ~40-50 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(6-Aminopyridin-2-yl)acetic acid** is not widely available. Therefore, handling precautions must be based on the known hazards of related compounds, such as aminopyridines and other heterocyclic carboxylic acids.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Handling:
 - Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
 - Practice good laboratory hygiene. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, dark place.[\[2\]](#) Some suppliers recommend storage in a freezer.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(6-Aminopyridin-2-yl)acetic acid is a molecule with significant potential, yet its fundamental physical properties remain largely uncharacterized in public literature. This guide provides a robust framework for researchers, combining theoretical predictions based on chemical principles with detailed, actionable protocols for empirical determination. By following these methodologies for melting point, solubility, and pKa analysis, scientists can generate the high-quality, reproducible data necessary to confidently advance their research and development objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 339195-51-6 | 2-(6-Aminopyridin-2-yl)acetic acid - Moldb [moldb.com]
- 2. 339195-51-6|2-(6-Aminopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 1965308-87-5|2-(6-Aminopyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. sfu.ca [sfu.ca]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- To cite this document: BenchChem. [2-(6-Aminopyridin-2-yl)acetic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520037#2-6-aminopyridin-2-yl-acetic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com